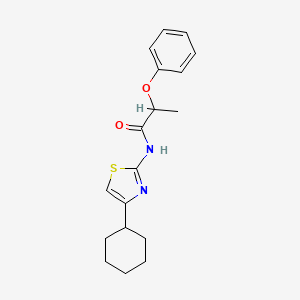

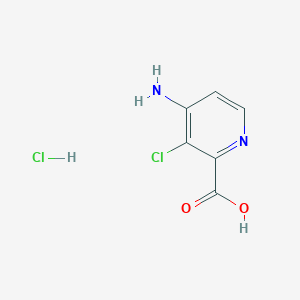

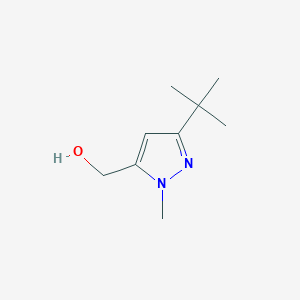

N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities .

Synthesis Analysis

While specific synthesis information for “N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide” was not found, thiazole derivatives are generally synthesized through various methods, including the reaction of terminal alkynes with n-BuLi and then aldehydes .Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

Thiazole derivatives have been designed based on the chemical structures of various compounds which act as aromatase inhibitors .Physical And Chemical Properties Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications

Catalytic Applications

N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide and its derivatives have been explored for their catalytic properties. For example, a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride showed high activity and promoted the selective formation of cyclohexanone under atmospheric pressure of hydrogen in aqueous media without additives. This demonstrates the potential use of similar compounds in catalysis and chemical synthesis (Wang et al., 2011).

Photophysical Properties

The photophysical properties of compounds related to this compound have been studied. Novel compounds synthesized from p-N,N-diethyl amino salicylaldehyde showed excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. These studies are significant for the development of new fluorescent materials (Padalkar et al., 2011).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives of this compound. For instance, the synthesis and evaluation of certain phenoxypropanamide derivatives have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Velupillai et al., 2015).

Chemical Synthesis and Characterization

These compounds also play a role in chemical synthesis and characterization. Their synthesis, structural characterization, and thermal analysis have been extensively studied. For instance, metal complexes of similar compounds have been synthesized and characterized, providing insights into their potential applications in various fields, including materials science and drug development (Rizk et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNWNKHROJWSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

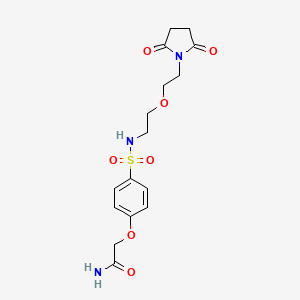

![3-[[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2466939.png)

![8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B2466944.png)

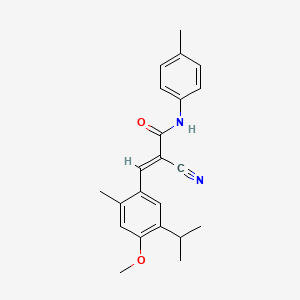

![N-(2-methoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2466945.png)

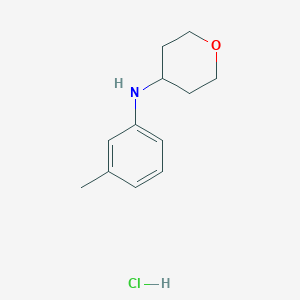

![4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2466948.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/no-structure.png)

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)